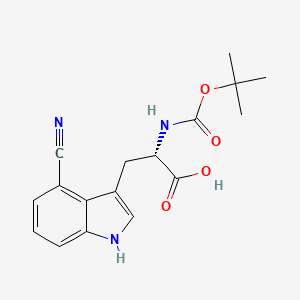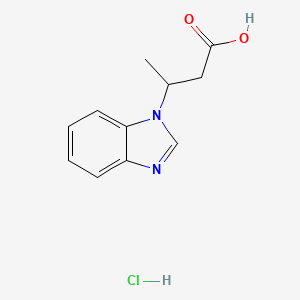
4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes an ethoxy group, a methyl group, and a tetrahydrobenzo[f][1,4]oxazepin ring
Mechanism of Action
Target of Action
It’s known that similar compounds often target specific enzymes or receptors in the body, which play crucial roles in various biological processes .
Mode of Action
F2276-0071, also known as RLS-0071, is a novel anti-inflammatory agent . It inhibits the classical complement pathway activation at C1 and blocks the enzymatic activity of myeloperoxidase . This leads to the generation of hypochlorous acid and induces NETosis , a form of cell death in neutrophils, a type of white blood cell .
Biochemical Pathways
Given its mode of action, it likely impacts pathways related to inflammation and immune response .
Pharmacokinetics
The pharmacokinetics of F2276-0071 in humans was consistent with prior results in animal models demonstrating optimal modeling with a two-compartment profile . The two-compartment model showed a rapid distribution phase with F2276-0071 quickly moving from the central blood compartment to the peripheral tissue compartment .
Result of Action
The molecular and cellular effects of F2276-0071’s action involve a decrease in inflammation. By inhibiting the classical complement pathway and blocking myeloperoxidase activity, F2276-0071 reduces neutrophil-mediated inflammation at the tissue level and major inflammatory biomarkers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide typically involves multiple steps, including the formation of the oxazepin ring and the subsequent attachment of the ethoxy and benzamide groups. One common synthetic route involves the following steps:
Formation of the Oxazepin Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the oxazepin ring. The reaction conditions often include the use of a suitable catalyst and solvent.
Attachment of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, which involves the reaction of an alcohol with an alkyl halide in the presence of a base.
Formation of the Benzamide Group: The benzamide group is formed through an amide coupling reaction, which involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial production may involve scaling up the reaction to produce larger quantities of the compound.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reaction conditions and the oxidizing agent used.
Reduction: Reduction reactions can be used to convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, can significantly affect the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield different reduced forms of the compound.
Scientific Research Applications
4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide has several scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. It can also be used as a reagent in various chemical reactions.
Biology: In biological research, this compound can be used to study the effects of benzamide derivatives on biological systems. It may also be used as a probe to investigate specific biochemical pathways.
Medicine: This compound has potential applications in medicinal chemistry, where it can be used to develop new drugs or therapeutic agents. Its unique structure may provide specific interactions with biological targets.
Industry: In industrial applications, this compound can be used in the production of various materials and chemicals. It may also be used as an intermediate in the synthesis of other compounds.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-ethoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide include other benzamide derivatives and compounds with similar structural features. Some examples include:
- 4-ethoxy-3-[5-methyl-4-oxo-7-propyl-1,4-dihydroimidazo[5,1-f][1,2,4]triazin-2-yl]benzenesulfonyl chloride
- 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Uniqueness
The uniqueness of this compound lies in its specific structural features, which provide distinct chemical and biological properties. Its combination of an ethoxy group, a methyl group, and a tetrahydrobenzo[f][1,4]oxazepin ring makes it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4-ethoxy-N-(4-methyl-5-oxo-2,3-dihydro-1,4-benzoxazepin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-3-24-15-7-4-13(5-8-15)18(22)20-14-6-9-17-16(12-14)19(23)21(2)10-11-25-17/h4-9,12H,3,10-11H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMCVMYJIBCQJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCN(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2828148.png)

![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone](/img/structure/B2828153.png)
![2-Chloro-N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B2828154.png)

![5-[2-(ADAMANTANE-2-CARBONYLOXY)ETHYL]-3-[2-(4-BROMOPHENYL)-2-OXOETHYL]-4-METHYL-1,3-THIAZOL-3-IUM BROMIDE](/img/structure/B2828157.png)


![4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2828160.png)
![4-benzoyl-N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2828161.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2828167.png)


